D-4-Hydroxyphenylglycine

Catalog No.
S1767907
CAS No.
22818-40-2
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-4-Hydroxyphenylglycine

CAS Number

22818-40-2

Product Name

D-4-Hydroxyphenylglycine

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1

InChI Key

LJCWONGJFPCTTL-SSDOTTSWSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Synonyms

(R,S)-3HPG, 4-hydroxyphenylglycine, 4-hydroxyphenylglycine hydrobromide, (+-)-isomer, 4-hydroxyphenylglycine hydrochloride, (R)-isomer, 4-hydroxyphenylglycine perchlorate, (+-)-isomer, 4-hydroxyphenylglycine, (+-)-isomer, 4-hydroxyphenylglycine, (R)-isomer, 4-hydroxyphenylglycine, (S)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer, 4-hydroxyphenylglycine, monosodium salt, 4-hydroxyphenylglycine, monosodium salt, (R)-isomer, D-p-hydroxyphenylglycine, L-4-hydroxyphenylglycine, oxfenicine, p-hydroxyphenylglycine, UK 25842, UK-25842

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)O

Antibiotic Development:

  • D-HPG is a key component of vancomycin and other glycopeptide antibiotics. These antibiotics target bacteria by inhibiting their cell wall synthesis .
  • Research on D-HPG helps scientists understand the mechanism of action of these antibiotics and develop new derivatives with improved efficacy or to combat antibiotic resistance .

Biosynthesis Studies:

  • D-HPG is synthesized through a unique pathway in bacteria. Understanding this pathway provides insights into the regulation of antibiotic production and potential targets for future antibiotic development .

Metabolic Engineering:

  • Researchers are investigating the possibility of engineering bacteria to produce larger quantities of D-HPG. This could facilitate the production of glycopeptide antibiotics and other valuable compounds derived from D-HPG .

Chemical Synthesis:

  • D-HPG is also used as a starting material for the synthesis of other bioactive molecules with potential therapeutic applications .

Role in Other Organisms:

  • While the primary research focus is on D-HPG's role in bacteria, there is ongoing investigation into its potential functions in other organisms, such as plants and fungi.

D-4-Hydroxyphenylglycine is a non-proteinogenic amino acid with the molecular formula C8H9NO3C_8H_9NO_3. It is characterized by a hydroxyl group attached to the phenyl ring, making it a derivative of phenylglycine. This compound exists as the D-enantiomer of 4-hydroxyphenylglycine, which is significant in various biological and chemical contexts. It plays a role in the biosynthesis of certain antibiotics, particularly those derived from vancomycin, where it contributes to the structural integrity and functionality of these molecules .

, primarily involving its amino and carboxylic acid functional groups. It can undergo:

  • Transamination: This reaction involves the transfer of an amino group from an amino acid to a keto acid, forming new amino acids. D-4-hydroxyphenylglycine can act as a substrate for transaminases, facilitating its conversion into other amino acids .
  • Decarboxylation: Under specific conditions, D-4-hydroxyphenylglycine may lose its carboxylic acid group, resulting in the formation of phenethylamine derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in medicinal chemistry for drug formulation .

D-4-Hydroxyphenylglycine exhibits notable biological activity, particularly as a component of antibiotic compounds. Its role in the biosynthesis of vancomycin-related antibiotics highlights its importance in microbial resistance mechanisms. Additionally, it has been studied for its potential neuroprotective effects and as an acylase inhibitor, which may influence metabolic pathways related to neurotransmitter synthesis .

The synthesis of D-4-hydroxyphenylglycine can be achieved through various methods:

  • Biosynthetic Pathway: It is naturally synthesized via the shikimic acid pathway in certain bacteria like Herpetosiphon aurantiacus, where it is produced from prephenate through several enzymatic steps involving hydroxymandelate and 4-hydroxymandelate synthase .
  • Chemical Synthesis: A common laboratory method involves starting from DL-4-hydroxyphenylglycine. The compound is dissolved in a solvent mixture (such as acetone) with sulfuric acid and water at elevated temperatures. Upon cooling and crystallization using inoculation crystals, D-4-hydroxyphenylglycine can be isolated .

D-4-Hydroxyphenylglycine finds applications across several fields:

  • Pharmaceuticals: It is utilized in synthesizing antibiotics and other therapeutic agents due to its structural similarity to proteinogenic amino acids.
  • Biochemical Research: Its role in enzymatic reactions makes it valuable for studying metabolic pathways and enzyme kinetics.
  • Agriculture: As a potential precursor for bioactive compounds, it may be explored for developing plant growth regulators or pest control agents .

Studies on D-4-hydroxyphenylglycine have revealed its interactions with various biological systems:

  • Enzyme Inhibition: It has been shown to inhibit certain acylases, which play critical roles in metabolic processes involving amino acids and peptides .
  • Neurotransmitter Modulation: Research indicates that this compound may influence neurotransmitter levels, potentially offering insights into treatments for neurological disorders .

D-4-Hydroxyphenylglycine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-4-HydroxyphenylglycineEnantiomer of D-4-hydroxyphenylglycinePredominantly found in natural sources
TyrosineContains an additional methylene groupProteinogenic amino acid
3-HydroxyphenylglycineHydroxyl group at a different position on the phenyl ringLess common in natural products
2-Amino-3-(4-hydroxyphenyl)propanoic acidSimilar backbone structureDifferent functional groups affecting solubility

D-4-Hydroxyphenylglycine's unique hydroxyl substitution on the phenyl ring distinguishes it from these compounds, impacting its biological activity and applications significantly .

D-4-Hydroxyphenylglycine exhibits a well-defined chemical structure characterized by its specific stereochemical configuration and functional group arrangement. The compound possesses the IUPAC name (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid, reflecting its R-configuration at the alpha carbon. The molecular structure consists of a phenyl ring substituted with a hydroxyl group at the para position, connected to an alpha carbon bearing both an amino group and a carboxylic acid functional group.

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the D-configuration corresponds to the R-absolute configuration at the chiral center. This stereochemical specificity proves crucial for its biological activity and pharmaceutical applications. The compound's InChI key (LJCWONGJFPCTTL-SSDOTTSWSA-N) provides a unique molecular identifier that distinguishes it from other stereoisomers and structural analogs.

Several synonymous names exist in the literature, including D-(-)-4-hydroxyphenylglycine, 4-hydroxy-D-phenylglycine, and D-N-(4-hydroxyphenyl)glycine, reflecting various naming conventions used across different research contexts. The CAS registry number 22818-40-2 serves as the primary chemical identifier for regulatory and commercial purposes.

PropertyValueReference
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
CAS Number22818-40-2
InChI KeyLJCWONGJFPCTTL-SSDOTTSWSA-N
SMILES NotationNC@@Hc1ccc(O)cc1
Melting Point240°C
Specific Rotation-156° (20°C, c=1, 1N HCl)

Historical Context of Discovery and Characterization

The discovery and characterization of D-4-hydroxyphenylglycine emerged from extensive research into the biosynthetic pathways of glycopeptide antibiotics, particularly vancomycin and related compounds. Initial investigations in the late 20th century focused on understanding the structural components responsible for the antibiotic activity of vancomycin, leading to the identification of several non-proteinogenic amino acids, including D-4-hydroxyphenylglycine.

Early labeling studies suggested that tyrosine served as a precursor to D-4-hydroxyphenylglycine, but the specific enzymatic steps remained unclear until the sequencing of the chloroeremomycin gene cluster from Amycolatopsis orientalis provided crucial insights. This breakthrough allowed researchers to predict a four-enzyme pathway leading to L-p-hydroxyphenylglycine from prephenate, with subsequent characterization revealing the enzymatic mechanisms involved in D-enantiomer formation.

The compound's significance became apparent when researchers recognized its structural role in forming the rigid conformation of the central heptapeptide aglycone in vancomycin-type antibiotics, in addition to serving as a glycosylation site. Patent literature from the 1970s and 1980s documented various synthetic approaches for racemic 4-hydroxyphenylglycine production, including the reaction of phenol, glyoxylic acid, and ammonia.

Further characterization studies revealed the compound's presence in Herpetosiphon aurantiacus, a phylogenetically distinct bacterium from actinomycetes, suggesting a broader distribution of the biosynthetic pathway across bacterial taxonomy. This discovery expanded the understanding of D-4-hydroxyphenylglycine production beyond traditional antibiotic-producing organisms and highlighted the evolutionary conservation of this metabolic pathway.

Significance in Biochemistry and Pharmaceutical Chemistry

D-4-Hydroxyphenylglycine occupies a central position in both biochemical research and pharmaceutical manufacturing due to its critical role in antibiotic biosynthesis and its utility as a synthetic intermediate. The compound serves as an essential building block in the vancomycin class of glycopeptide antibiotics, where it contributes to the formation of cross-linked peptide structures that confer antibiotic activity.

In biochemical contexts, D-4-hydroxyphenylglycine represents a prime example of how microorganisms utilize specialized metabolic pathways to produce non-proteinogenic amino acids for secondary metabolite synthesis. The biosynthetic pathway demonstrates sophisticated enzymatic chemistry, involving a prephenate dehydrogenase, 4-hydroxymandelate synthase, hydroxymandelate oxidase, and 4-hydroxyphenylglycine transaminase. These enzymes work in concert to convert the common shikimic acid pathway intermediate prephenate into the final D-4-hydroxyphenylglycine product.

The pharmaceutical significance of D-4-hydroxyphenylglycine extends beyond its role in natural product biosynthesis to include its use as a key intermediate in the semi-synthetic production of β-lactam antibiotics. Modern pharmaceutical manufacturing relies heavily on D-4-hydroxyphenylglycine for the synthesis of cefpiramide and related cephalosporin antibiotics, with annual market demands reaching thousands of tons. This commercial importance has driven extensive research into both chemical and biotechnological production methods.

Recent advances in metabolic engineering have focused on developing sustainable biosynthetic routes for D-4-hydroxyphenylglycine production. Researchers have successfully designed artificial pathways in Pseudomonas putida and Escherichia coli systems, enabling direct production from glucose through engineered co-culture systems. These biotechnological approaches offer environmentally friendly alternatives to traditional chemical synthesis methods, which often involve harsh reaction conditions and generate significant pollution.

Molecular Structure and Stereochemical Configuration

D-4-Hydroxyphenylglycine represents the D-enantiomer of 4-hydroxyphenylglycine, a non-proteinogenic amino acid that plays a crucial role in various biochemical processes [5]. The compound possesses the molecular formula C8H9NO3 with a molecular weight of 167.16 grams per mole [1] [8]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid [5] [8].

The stereochemical configuration of D-4-hydroxyphenylglycine is characterized by the R-configuration at the alpha carbon [6]. This stereochemical designation indicates that when the molecule is viewed according to the Cahn-Ingold-Prelog priority rules, the substituents around the chiral center follow a clockwise arrangement [5]. The compound exhibits specific optical rotation properties, with values ranging from -155° to -161° at 20°C and 589 nanometers wavelength when measured in 1 Normal hydrochloric acid solution at a concentration of 1 gram per 100 milliliters [12] [15].

The structural framework consists of a phenolic aromatic ring system bearing a hydroxyl substituent at the para position relative to the alpha-amino acid side chain [2] [17]. The presence of both amino and carboxyl functional groups allows the compound to participate in typical amino acid reactions, such as peptide bond formation [17]. The phenolic hydroxyl group contributes significantly to the compound's solubility characteristics and reactivity profile [7] [10].

Physical Properties and Constants

D-4-Hydroxyphenylglycine exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions. The compound appears as a white to off-white crystalline solid under standard conditions [8] [11] [12]. The melting point has been consistently reported as 240°C with decomposition [7] [10] [11], indicating thermal instability at elevated temperatures.

The solubility characteristics demonstrate the compound's amphiphilic nature. In aqueous media, D-4-hydroxyphenylglycine exhibits a solubility of 5 grams per liter at 20°C [7] [10] [11]. This moderate water solubility results from the polar nature of the amino acid functional groups and the phenolic hydroxyl substituent. The compound shows enhanced solubility in polar organic solvents and demonstrates variable solubility in dimethyl sulfoxide and methanol systems [9] [13].

The density of D-4-hydroxyphenylglycine has been determined to be 1.396 grams per cubic centimeter [4] [7] [10]. The predicted boiling point ranges from 295.73°C to 365.8°C, though these values represent theoretical calculations rather than experimental measurements due to decomposition occurring before the boiling point is reached [9] [10].

Physical PropertyValueReference Conditions
Molecular Weight167.16 g/molStandard conditions
Melting Point240°C (decomposition)Atmospheric pressure
Density1.396 g/cm³20°C
Water Solubility5 g/L20°C
Specific Optical Rotation-155° to -161°c=1, 1N HCl, 20°C, 589 nm
Predicted pKa2.15 ± 0.10Aqueous solution

The compound exhibits characteristic optical properties due to its chiral nature. The specific optical rotation values provide a reliable method for determining enantiomeric purity and confirming the D-configuration [12] [15]. Temperature coefficients and pH-dependent behavior contribute to the overall physicochemical profile of the compound [9] [10].

Chemical Reactivity and Functional Group Behavior

The chemical reactivity of D-4-hydroxyphenylglycine stems from the presence of three distinct functional groups: the phenolic hydroxyl group, the amino group, and the carboxyl group. Each functional group contributes unique reactivity patterns that determine the compound's overall chemical behavior [17] [21].

The carboxyl group exhibits typical carboxylic acid behavior with a predicted pKa value of approximately 2.15 [9] [10]. This relatively low pKa value indicates that the carboxyl group readily deprotonates under physiological conditions, forming the corresponding carboxylate anion. The amino group displays basic properties with a pKa value in the range of 9-10, consistent with aliphatic amino acids [46]. The phenolic hydroxyl group possesses a pKa value around 10, making it capable of deprotonation under alkaline conditions [43] [46].

The presence of both amino and carboxyl functional groups enables D-4-hydroxyphenylglycine to participate in peptide bond formation reactions [17] [21]. The compound can undergo condensation reactions where the hydroxyl group from the carboxyl moiety of one molecule combines with a hydrogen atom from the amino group of another molecule, resulting in water elimination and amide bond formation. These reactions are fundamental to protein synthesis and peptide chemistry applications.

The phenolic hydroxyl group contributes to the compound's ability to participate in hydrogen bonding interactions [17] [27]. These interactions influence both intramolecular stability and intermolecular associations, affecting solubility, crystal packing, and biological activity. The aromatic ring system provides additional sites for π-π stacking interactions and contributes to the overall stability of the molecular structure [19].

Conformational studies have revealed that D-4-hydroxyphenylglycine adopts specific three-dimensional arrangements that are stabilized by non-covalent interactions including carbonyl-carbonyl interactions and carbonyl-aromatic ring interactions [19]. In aqueous environments, these conformational preferences are modified by water molecule interactions with both the backbone functional groups and the aromatic ring system.

Spectroscopic Characteristics and Structural Elucidation

The spectroscopic properties of D-4-hydroxyphenylglycine provide comprehensive structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular framework and environmental effects on individual atomic centers [35] [37].

In proton nuclear magnetic resonance spectroscopy, the aromatic protons typically appear in the downfield region between 6.5 and 8.2 parts per million [35] [36]. The para-substitution pattern of the phenolic ring results in characteristic splitting patterns that confirm the substitution position. The alpha proton attached to the chiral carbon appears as a singlet or shows coupling to the amino group, depending on exchange rates and pH conditions [37].

The hydroxyl protons exhibit variable chemical shift positions depending on hydrogen bonding interactions and solution conditions [35] [38]. The phenolic hydroxyl proton typically resonates between 4 and 10 parts per million, while exchangeable amino protons appear in the range of 1 to 5 parts per million [35]. These assignments can be confirmed through deuterium exchange experiments that cause disappearance of exchangeable proton signals.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and electronic environments [35]. The carbonyl carbon typically appears around 170-180 parts per million, while aromatic carbons resonate in the 110-160 parts per million region. The alpha carbon bearing the amino group appears around 50-60 parts per million, consistent with amino acid structural patterns.

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and interactions [25] [28]. The compound exhibits strong absorption bands corresponding to amino group stretching vibrations, carboxyl group vibrations, phenolic hydroxyl stretching, and aromatic carbon-carbon stretching modes. The precise frequencies and intensities of these absorptions provide fingerprint identification capabilities.

Spectroscopic TechniqueCharacteristic FeaturesTypical Values
¹H Nuclear Magnetic ResonanceAromatic protons6.5-8.2 ppm
¹H Nuclear Magnetic ResonanceAlpha proton3.5-4.5 ppm
¹H Nuclear Magnetic ResonancePhenolic hydroxyl4-10 ppm
¹³C Nuclear Magnetic ResonanceCarbonyl carbon170-180 ppm
¹³C Nuclear Magnetic ResonanceAromatic carbons110-160 ppm
Infrared SpectroscopyHydroxyl stretch3200-3600 cm⁻¹
Infrared SpectroscopyCarbonyl stretch1600-1750 cm⁻¹

Ultraviolet-visible spectroscopy demonstrates absorption characteristics arising from the aromatic chromophore system [31] [33]. The compound exhibits absorption maxima in the ultraviolet region, with the phenolic substituent contributing to bathochromic shifts compared to unsubstituted aromatic systems. The presence of the hydroxyl group on the aromatic ring creates extended conjugation that affects the electronic transitions and absorption wavelengths [30] [32].

Mass spectrometry provides molecular ion confirmation and fragmentation pattern analysis [26] [29]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular weight. Characteristic fragmentation includes loss of the carboxyl group, amino group, and various combinations that provide structural confirmation. Alpha-cleavage reactions adjacent to the amino group represent common fragmentation pathways for amino acid derivatives [26].

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

UNII

PCM9OIX717

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 47 of 49 companies with hazard statement code(s):;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

22818-40-2
938-97-6

Wikipedia

4-Hydroxyphenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-: ACTIVE

Dates

Modify: 2023-08-15

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